[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride [(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158360-01-0
VCID: VC11713778
InChI: InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-6-5-7-12(15-3)13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H
SMILES: CC(C)CNCC1=C(C(=CC=C1)OC)OC.Cl
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol

[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

CAS No.: 1158360-01-0

Cat. No.: VC11713778

Molecular Formula: C13H22ClNO2

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride - 1158360-01-0

Specification

CAS No. 1158360-01-0
Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
IUPAC Name N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-6-5-7-12(15-3)13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H
Standard InChI Key XVCRSMFPDWCETF-UHFFFAOYSA-N
SMILES CC(C)CNCC1=C(C(=CC=C1)OC)OC.Cl
Canonical SMILES CC(C)CNCC1=C(C(=CC=C1)OC)OC.Cl

Introduction

Chemical Identity and Structural Features

The compound (2,3-Dimethoxyphenyl)methylamine hydrochloride is defined by the following key attributes :

PropertyValue
CAS Registry Number1240567-21-8
Molecular FormulaC₁₃H₂₂ClNO₂
Molecular Weight259.77 g/mol
IUPAC Name(2,3-Dimethoxyphenyl)methylamine hydrochloride

The structure comprises a 2,3-dimethoxyphenyl group bonded to a methylene bridge (-CH₂-), which is further connected to a 2-methylpropyl (isobutyl) amine moiety. The hydrochloride salt form enhances stability and solubility, a common feature in pharmacologically active amines . The methoxy groups at the 2- and 3-positions of the benzene ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Physicochemical Properties

Data from chemical registries and catalytic studies suggest the following properties :

  • Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form.

  • Stability: Expected to be hygroscopic, requiring anhydrous storage conditions.

  • Spectroscopic Data:

    • ¹H NMR: Anticipated signals include aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ ~3.8 ppm), and isobutyl methyl groups (δ 0.8–1.5 ppm) .

    • Mass Spectrometry: A molecular ion peak at m/z 259.77 (M⁺) with fragments corresponding to the loss of Cl⁻ (35.45 Da) .

Analytical Characterization

Quality control and structural verification would employ:

  • HPLC: Purity assessment using reverse-phase chromatography (reported purity: 99.68% for analogous compounds) .

  • X-ray Crystallography: Resolving salt formation and stereochemistry.

  • Thermogravimetric Analysis (TGA): Evaluating thermal stability and decomposition profiles.

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